2-trans,4-cis-Decadienoylcarnitine

Description

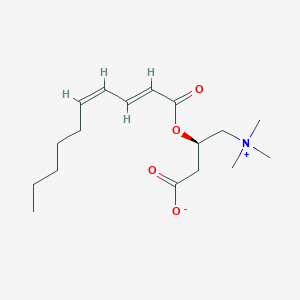

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTBCBICNCMCPB-CWUOWYQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-trans,4-cis-Decadienoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128305-29-3 | |

| Record name | 2-trans,4-cis-Decadienoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biosynthesis of 2 Trans,4 Cis Decadienoylcarnitine

Central Role in Unsaturated Fatty Acid β-Oxidation

The catabolism of fatty acids is a vital source of energy. Acylcarnitines are essential for the oxidative breakdown of fatty acids in both mitochondria and peroxisomes, which is necessary for maintaining cellular energy homeostasis. nih.gov The general function of acylcarnitines is to shuttle acyl-groups into the mitochondria where β-oxidation occurs. hmdb.cahmdb.ca

The β-oxidation of polyunsaturated fatty acids (PUFAs) like linoleic acid requires auxiliary enzymes to handle the double bonds that are not in the correct position for the standard β-oxidation pathway enzymes. nih.gov Linoleic acid, a polyunsaturated omega-6 fatty acid, is an essential fatty acid in the human diet. hmdb.ca Its degradation pathway leads to the formation of specific intermediates, including 2-trans,4-cis-decadienoyl-CoA, the precursor to 2-trans,4-cis-Decadienoylcarnitine. nih.gov The oxidation of omega-6 fatty acids can also generate reactive species like trans,trans-2,4-decadienal (B140250) (tt-DDE), highlighting the complexity of PUFA metabolism. nih.gov

The catabolism of linoleic acid proceeds through several cycles of β-oxidation until it forms the intermediate 2-trans,4-cis-decadienoyl-CoA. nih.gov Research on the enzymatic degradation of this metabolite has shown that it is not a direct substrate for the standard β-oxidation machinery. nih.gov Instead of being acted upon by enoyl-CoA hydratase, 2-trans,4-cis-decadienoyl-CoA must first be reduced. nih.gov This reduction is carried out by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase, which is located in rat heart mitochondria. nih.gov This enzyme converts 2-trans,4-cis-decadienoyl-CoA into 3-decenoyl-CoA, which can then be isomerized and further degraded through the conventional β-oxidation pathway. nih.gov An elevation of this compound in blood or plasma can be an indicator of a deficiency in 2,4-dienoyl-coenzyme A reductase. hmdb.ca

Pathways of Acylcarnitine Formation Involving this compound

This compound is classified as a medium-chain acylcarnitine, with an acyl group containing ten carbons. hmdb.ca Its formation occurs through two primary pathways.

The primary route for the formation of acylcarnitines is the esterification of an acyl-CoA molecule with L-carnitine. hmdb.canih.gov This reaction is reversible and catalyzed by a family of enzymes called carnitine acyltransferases. nih.gov Specifically for medium-chain acyl-CoAs like 2-trans,4-cis-decadienoyl-CoA, this process facilitates their transport across the mitochondrial membrane. The transfer of the acyl group from Coenzyme A to carnitine is a critical step in what is known as the carnitine shuttle. nih.gov

An alternative pathway for the formation of medium-chain acylcarnitines is through the peroxisomal β-oxidation of very long-chain fatty acids. hmdb.cahmdb.cahmdb.ca Peroxisomes shorten these long fatty acids, and the resulting medium-chain acyl-CoAs can then be converted to their respective acylcarnitines. hmdb.ca The enzyme carnitine octanoyltransferase (CrOT) is responsible for the synthesis of medium-chain acylcarnitines within peroxisomes. hmdb.cahmdb.cahmdb.ca

Subcellular Compartmentalization of Metabolic Processes

The metabolism of fatty acids is a clear example of the importance of subcellular compartmentalization. nih.gov The processes involving this compound occur in distinct cellular locations.

The initial activation of fatty acids to acyl-CoAs occurs in the cytoplasm. However, the main site of β-oxidation is the mitochondrial matrix. hmdb.ca The inner mitochondrial membrane is impermeable to acyl-CoAs. The carnitine shuttle system, which includes carnitine palmitoyltransferase I (CPTI) on the outer mitochondrial membrane and carnitine-acylcarnitine translocase (CACT) in the inner membrane, is essential for transporting the acyl groups into the matrix. nih.govnih.gov this compound is the form in which the 2-trans,4-cis-decadienoyl group is transported. hmdb.ca

Peroxisomes also play a role, particularly in the breakdown of very long-chain fatty acids, leading to the formation of medium-chain acylcarnitines that can then be transported to the mitochondria for complete oxidation. hmdb.ca Therefore, the biosynthesis and function of this compound are intrinsically linked to the coordinated activities within the cytoplasm, peroxisomes, and mitochondria. nih.gov

Data Tables

Key Enzymes in this compound Metabolism

| Enzyme | Role | Subcellular Location |

| 2,4-Dienoyl-CoA Reductase | Reduces 2-trans,4-cis-decadienoyl-CoA to 3-decenoyl-CoA in the β-oxidation of linoleic acid. nih.gov | Mitochondria nih.gov |

| Carnitine Acyltransferases (e.g., CPT I) | Catalyze the esterification of acyl-CoAs to L-carnitine. nih.gov | Outer Mitochondrial Membrane nih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Transports acylcarnitines across the inner mitochondrial membrane. nih.govnih.gov | Inner Mitochondrial Membrane nih.gov |

| Carnitine Octanoyltransferase (CrOT) | Synthesizes medium-chain acylcarnitines in peroxisomes. hmdb.cahmdb.cahmdb.ca | Peroxisomes hmdb.ca |

Subcellular Locations of Metabolic Processes

| Metabolic Process | Primary Subcellular Location(s) | Key Function |

| Fatty Acid Activation | Cytoplasm | Conversion of fatty acids to acyl-CoAs. |

| β-Oxidation | Mitochondrial Matrix | Energy production through the breakdown of acyl-CoAs. hmdb.ca |

| Carnitine Shuttle | Mitochondrial Membranes | Transport of acyl groups into the mitochondria. nih.gov |

| Peroxisomal Oxidation | Peroxisomes | Shortening of very long-chain fatty acids. hmdb.ca |

Mitochondrial β-Oxidation

The primary pathway for generating energy from fatty acids is mitochondrial β-oxidation. nih.govyoutube.com In this process, fatty acyl-CoA molecules are sequentially broken down in the mitochondrial matrix to produce acetyl-CoA, FADH₂, and NADH. nih.govyoutube.com While saturated fatty acids undergo a straightforward four-step cycle, the oxidation of unsaturated fatty acids necessitates additional enzymes to handle the pre-existing double bonds. wikipedia.orgaocs.org

The biosynthesis of this compound is a clear example of this requirement, arising specifically during the oxidation of polyunsaturated fatty acids such as linoleic acid. themoonlight.iobiorxiv.org After activation to linoleoyl-CoA in the cytoplasm, the fatty acid is transported into the mitochondria. youtube.com It then undergoes several cycles of conventional β-oxidation. The process for linoleic acid typically proceeds as follows:

Initial Cycles: Linoleoyl-CoA (an 18-carbon fatty acid with two double bonds) undergoes three standard β-oxidation cycles, releasing three molecules of acetyl-CoA and shortening the acyl-CoA chain. youtube.com

Isomerase Action: The resulting intermediate contains a cis-double bond that hinders the action of the next enzyme, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase, converts this into a trans-double bond, allowing one more round of β-oxidation to proceed. youtube.com

Formation of a Dienoyl-CoA: After this cycle, a 10-carbon acyl-CoA with a cis-double bond at the fourth carbon (4-cis-decenoyl-CoA) remains. reactome.org Dehydrogenation of this molecule by acyl-CoA dehydrogenase results in the formation of 2-trans,4-cis-decadienoyl-CoA. reactome.orgreactome.org This conjugated diene is not a substrate for the next enzyme in the standard β-oxidation spiral. youtube.com

Reductase Activity: To continue the breakdown, the enzyme 2,4-dienoyl-CoA reductase, using NADPH as a cofactor, reduces the 2-trans,4-cis-decadienoyl-CoA to a 3-trans-enoyl-CoA. wikipedia.orgontosight.ai This product is then isomerized to the standard 2-trans-enoyl-CoA intermediate, which can re-enter and complete the β-oxidation pathway. wikipedia.orgyoutube.com

Under normal metabolic conditions, 2-trans,4-cis-decadienoyl-CoA is rapidly processed. However, if there is a metabolic bottleneck, such as a deficiency in the 2,4-dienoyl-CoA reductase enzyme, this intermediate can accumulate. ebi.ac.uk The accumulated 2-trans,4-cis-decadienoyl-CoA is then esterified to carnitine, forming this compound, which can be detected in blood and urine. ebi.ac.ukhmdb.ca This process is facilitated by carnitine acyltransferases, which are responsible for transporting acyl groups across mitochondrial membranes. nih.gov

Table 1: Key Mitochondrial Enzymes in the Oxidation of Polyunsaturated Fatty Acids

| Enzyme | Gene | Function in Pathway |

| Enoyl-CoA Isomerase | ECI1 | Isomerizes cis or trans double bonds at odd-numbered positions to the trans-Δ² position required for β-oxidation. aocs.org |

| 2,4-Dienoyl-CoA Reductase | DECR1 | Reduces 2,4-dienoyl-CoA intermediates, which arise from polyunsaturated fatty acids with double bonds at even-numbered positions, to allow their entry into the β-oxidation spiral. wikipedia.orgontosight.ai |

| 3-L-hydroxyacyl-CoA Dehydrogenase | HADH | Catalyzes the formation of a 3-ketoacyl-CoA intermediate from a 3-L-hydroxyacyl-CoA derivative. nih.gov |

| 3-ketoacyl-CoA Thiolase | ACAA2 | Catalyzes the final step of the cycle, cleaving the chain to generate acetyl-CoA and a shortened fatty acyl-CoA. nih.gov |

Peroxisomal Contributions to Fatty Acid Oxidation

While mitochondria are the primary site of β-oxidation, peroxisomes also play a crucial role, particularly in the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain polyunsaturated fatty acids. aocs.orgnih.govencyclopedia.pub The enzymatic machinery in peroxisomes differs slightly from that in mitochondria, but it is also capable of shortening fatty acid chains. aocs.org

Peroxisomes contain their own set of β-oxidation enzymes, including a 2,4-dienoyl-CoA reductase, which is necessary for degrading polyunsaturated fatty acids. nih.govresearchgate.netnih.gov The process in peroxisomes is not primarily for ATP production but rather for chain shortening. Very-long-chain and complex fatty acids are oxidized until they become medium-chain or short-chain acyl-CoAs. encyclopedia.pub

These shorter acyl-CoA products, or their carnitine derivatives, can then be shuttled to the mitochondria for complete oxidation to CO₂ and water. hmdb.ca Therefore, the peroxisomal pathway can contribute to the pool of intermediates that lead to the formation of this compound. The initial breakdown of a long-chain polyunsaturated fatty acid in the peroxisome can generate the substrate that, upon transfer to the mitochondrion, enters the β-oxidation pathway and forms 2-trans,4-cis-decadienoyl-CoA. hmdb.ca

A key difference in the peroxisomal pathway is the first step, which is catalyzed by an acyl-CoA oxidase. aocs.orgencyclopedia.pub This enzyme transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase, an enzyme abundant in peroxisomes. aocs.org This contrasts with the mitochondrial pathway, where the first dehydrogenation step transfers electrons to FAD to form FADH₂, which then enters the electron transport chain to produce ATP. nih.gov

Table 2: Comparison of Mitochondrial and Peroxisomal β-Oxidation

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

| Primary Substrates | Short, medium, and long-chain fatty acids. | Very-long-chain fatty acids, branched-chain fatty acids, polyunsaturated fatty acids. aocs.orgencyclopedia.pub |

| First Enzyme | Acyl-CoA Dehydrogenase (produces FADH₂). nih.gov | Acyl-CoA Oxidase (produces H₂O₂). aocs.org |

| Energy Production | Directly coupled to ATP synthesis via the electron transport chain. youtube.com | Not directly coupled to ATP synthesis; energy is released as heat. aocs.org |

| Pathway Goal | Complete oxidation to acetyl-CoA for the citric acid cycle. youtube.com | Chain-shortening of complex fatty acids to prepare them for mitochondrial oxidation. encyclopedia.pub |

| Presence of Auxiliary Enzymes | Contains enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. wikipedia.orgaocs.org | Also contains enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. nih.govnih.gov |

Enzymatic Interactions and Regulatory Mechanisms Involving 2 Trans,4 Cis Decadienoylcarnitine

2,4-Dienoyl-CoA Reductase (DECR) Activity

2,4-Dienoyl-CoA reductase (DECR) is a crucial enzyme in the auxiliary pathway of mitochondrial beta-oxidation of polyunsaturated fatty acids. nih.govelifesciences.orgwikipedia.org It catalyzes the reduction of 2,4-dienoyl-CoA thioesters to 3-trans-enoyl-CoA, a necessary step for their further processing through the main beta-oxidation spiral. nih.govwikipedia.orgreactome.org

The DECR1 isoform of the enzyme is particularly important for the oxidation of polyunsaturated fatty acids (PUFAs). nih.govelifesciences.org Many naturally occurring fatty acids possess double bonds in configurations that cannot be directly handled by the core enzymes of beta-oxidation. nih.gov DECR1, along with other auxiliary enzymes, modifies these intermediates to allow their entry into the main oxidative pathway. nih.gov Specifically, DECR1 facilitates the conversion of 2-trans,4-cis-dienoyl-CoA or 2-trans,4-trans-dienoyl-CoA to 3-trans-enoyl-CoA. nih.gov This function makes DECR1 a rate-limiting enzyme in the breakdown of PUFAs. nih.govelifesciences.orgaacrjournals.org In the context of linoleic acid metabolism, a defect in DECR1 activity leads to the incomplete oxidation of this fatty acid, resulting in the accumulation of intermediates like 2-trans,4-cis-decadienoylcarnitine. elifesciences.orgnih.gov

The catalytic activity of DECR1 is dependent on the coenzyme NADPH. wikipedia.orgnih.gov The enzyme utilizes NADPH to reduce the 2,4-dienoyl-CoA substrate. wikipedia.org This reduction involves a two-step mechanism that proceeds through an enolate intermediate, ultimately forming a trans-3-enoyl-CoA. wikipedia.org This NADPH-dependent step is essential for processing unsaturated fatty acids with double bonds starting on odd-numbered carbons. nih.gov

Dysfunction of DECR leads to a distinct and recognizable acylcarnitine profile. A deficiency in 2,4-dienoyl-CoA reductase activity results in the accumulation of specific acylcarnitine species, most notably this compound. nih.govwikipedia.org This accumulation is a direct consequence of the metabolic block in the oxidation of linoleic acid. nih.gov Studies have shown that individuals with DECR deficiency exhibit elevated levels of this compound in both blood and urine. nih.govwikipedia.org Furthermore, experimental knockdown of DECR1 in cell models has been demonstrated to cause a significant increase in this specific acylcarnitine, confirming its role as a key biomarker for DECR dysfunction. nih.govelifesciences.org

Table 1: Impact of DECR Dysfunction on Acylcarnitine Levels

| Condition | Key Accumulated Acylcarnitine | Metabolic Origin | Reference |

| 2,4-Dienoyl-CoA Reductase Deficiency | This compound | Incomplete oxidation of linoleic acid | nih.govwikipedia.org |

| DECR1 Knockdown in Prostate Cancer Cells | This compound | Incomplete PUFA β-oxidation | nih.govelifesciences.org |

| DECR-deficient mice (fasted) | Decadienoylcarnitine | Incomplete oxidation of linoleic acid (C18:2) | nih.gov |

Carnitine Octanoyltransferase (CrOT) in Acylcarnitine Synthesis

Carnitine octanoyltransferase (CrOT), also known as carnitine medium-chain acyltransferase, is a peroxisomal enzyme that plays a role in the synthesis of medium-chain acylcarnitines. wikipedia.orgresearchgate.nethmdb.ca CrOT catalyzes the reversible transfer of acyl groups from acyl-CoAs to L-carnitine, forming acylcarnitines. wikipedia.orgcolumbia.edu While its primary substrates are medium-chain acyl-CoAs, it can also act on other acyl-CoA species. wikipedia.org The synthesis of this compound from its corresponding acyl-CoA is facilitated by a carnitine acyltransferase. Given that 2-trans,4-cis-decadienoyl-CoA is a medium-chain acyl-CoA, CrOT is the enzyme responsible for its conversion to this compound within the peroxisomes. hmdb.ca

Other Associated Enzymes in Fatty Acid Oxidation

The metabolic pathway leading to the formation and processing of this compound involves several other enzymes beyond DECR1 and CrOT. The initial steps of fatty acid oxidation are catalyzed by a family of acyl-CoA dehydrogenases (ACADs) , which introduce a double bond into the fatty acyl-CoA chain. nih.gov The resulting trans-2-enoyl-CoA is then acted upon by downstream enzymes. nih.gov In the case of polyunsaturated fatty acids, enzymes like enoyl-CoA isomerase are required to shift the position and configuration of double bonds to generate the 2,4-dienoyl-CoA substrate for DECR1. wikipedia.org

Transcriptional and Post-Translational Regulation of Enzymes Affecting this compound Levels

The expression and activity of enzymes involved in fatty acid oxidation, including those that influence this compound levels, are subject to complex transcriptional and post-translational regulation.

Transcriptional Regulation: Key transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) play a major role in regulating the expression of genes involved in lipid metabolism. nih.gov PPARα, in particular, is known to induce the expression of enzymes involved in fatty acid catabolism. nih.gov In the context of disease, such as in the failing heart, there is evidence of coordinated downregulation of mRNA levels for fatty acid oxidation enzymes. ahajournals.orgnih.gov Conversely, in certain cancers, the expression of DECR1 is robustly overexpressed. nih.govelifesciences.orgaacrjournals.orgbiorxiv.org

Post-Translational Regulation: Beyond the level of gene expression, the activity of these enzymes can be modulated post-translationally. For instance, in the hypertrophied but non-failing ventricle, the activity and steady-state levels of medium-chain acyl-CoA dehydrogenase were not significantly reduced until the heart failure stage, despite downregulated mRNA levels, suggesting control at the translational or post-translational level. nih.gov

Mechanistic Associations with Metabolic Perturbations and Disease Models

Context in Inborn Errors of Metabolism

2,4-Dienoyl-CoA reductase deficiency is a rare, autosomal recessive inborn error of metabolism that affects the oxidation of polyunsaturated fatty acids. nih.govscilit.com This deficiency results in mitochondrial dysfunction and presents with severe encephalopathy, and neurologic and metabolic abnormalities in early infancy. nih.govscilit.com A key biochemical marker for this disorder is the accumulation of 2-trans,4-cis-decadienoylcarnitine (C10:2) in bodily fluids. researchgate.netmdpi.com

The enzyme 2,4-dienoyl-CoA reductase plays a crucial role in the breakdown of unsaturated fatty acids. mdpi.com In individuals with DECR deficiency, the impaired function of this enzyme leads to a halt in the mitochondrial beta-oxidation of unsaturated fatty acids at the stage of trans-2, cis/trans-4-dienoyl-CoA intermediates. nih.gov This blockage results in the accumulation of upstream metabolites, which are then esterified to carnitine and excreted. nih.gov Consequently, elevated levels of this compound, a product of the incomplete oxidation of linoleic acid, are detected in the blood and urine of affected individuals. researchgate.netnih.gov

Studies in mouse models with DECR deficiency have corroborated these findings, showing increased serum levels of acylcarnitines, particularly decadienoylcarnitine, upon fasting. nih.gov The identification of this unusual acylcarnitine species has been pivotal in the diagnosis of this disorder. researchgate.net Laboratory findings in patients consistently show increased levels of C10:2 carnitine, alongside other metabolic disturbances such as hyperlysinemia. nih.govscilit.com

Table 1: Research Findings in 2,4-Dienoyl-CoA Reductase (DECR) Deficiency

| Finding | Organism/Model | Significance | Reference(s) |

|---|---|---|---|

| Accumulation of this compound | Human | Diagnostic marker for DECR deficiency | researchgate.net |

| Increased serum decadienoylcarnitine | Mouse model | Confirms the metabolic block in fatty acid oxidation | nih.gov |

| Elevated C10:2 carnitine levels | Human | Key laboratory finding in affected individuals | nih.govscilit.com |

| Incomplete oxidation of linoleic acid | Human | Source of the accumulated this compound | researchgate.net |

Untargeted metabolomics studies have been employed to identify a broader range of distinctive acylcarnitines associated with MCADD. One such study using plasma samples from MCADD patients identified this compound as one of the acylcarnitines that can be altered in this condition. This suggests that the metabolic perturbations in MCADD may extend beyond the most prominent markers.

The typical acylcarnitine profile in MCADD shows a significant elevation of C8, with smaller increases in hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10). nih.gov The presence of other acylcarnitines like this compound in the metabolic profile of some MCADD patients highlights the complexity of metabolic dysregulation in this disorder and the utility of comprehensive metabolomic analyses.

Table 2: Altered Acylcarnitine Profile in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

| Acylcarnitine | Change in MCADD | Significance | Reference(s) |

|---|---|---|---|

| Octanoylcarnitine (C8) | Significantly elevated | Primary diagnostic marker | nih.govhmdb.ca |

| Hexanoylcarnitine (C6) | Elevated | Part of the characteristic acylcarnitine profile | nih.gov |

| Decanoylcarnitine (C10) | Elevated | Part of the characteristic acylcarnitine profile | nih.gov |

| This compound | Identified as a distinctive acylcarnitine in some patients | Suggests broader metabolic dysregulation |

Neurodegenerative Disorders

Metabolomic studies in schizophrenia have revealed alterations in various metabolic pathways, including those involving acylcarnitines. nih.govnih.gov These changes are thought to be linked to mitochondrial dysfunction and oxidative stress, which have been implicated in the pathophysiology of schizophrenia. nih.gov Several studies have reported a general decrease in both long- and medium-chain acylcarnitines in patients with chronic schizophrenia. nih.govnih.gov

Specifically, this compound has been identified as being decreased in the blood or plasma of individuals with schizophrenia. This finding is part of a broader pattern of altered acylcarnitine profiles observed in this patient population. One study on chronic, antipsychotic-treated schizophrenia patients found decreased levels of long-chain acylcarnitines (C14-C18). nih.gov Another study reported lower concentrations of C10, C10:1, C12, and C18 carnitines in patients with paranoid schizophrenia compared to healthy individuals. nih.gov

The observed decrease in acylcarnitine levels in chronic schizophrenia may be related to a reduced expression or activity of transporters in the plasma membrane. nih.gov It is important to note that antipsychotic treatment may also influence these metabolic profiles, as some studies have shown that antipsychotic-naïve patients with a first episode of psychosis may initially have increased levels of long-chain acylcarnitines, which then decrease after treatment. nih.gov

Table 3: Altered Acylcarnitine Levels in Schizophrenia Research

| Acylcarnitine | Change in Schizophrenia | Study Population | Reference(s) |

|---|---|---|---|

| This compound | Decreased | Individuals with schizophrenia | |

| Long-chain acylcarnitines (C14-C18) | Decreased | Chronic, medicated patients | nih.gov |

| C10, C10:1, C12, C18 | Decreased | Patients with paranoid schizophrenia | nih.gov |

| Medium-chain acylcarnitines | Decreased | General finding in some studies | nih.gov |

Metabolomic profiling in Parkinson's disease has also pointed towards disruptions in fatty acid metabolism and mitochondrial function. Several studies have reported decreased levels of long-chain acylcarnitines in the plasma of Parkinson's disease patients, suggesting insufficient β-oxidation.

In the context of specific acylcarnitines, one untargeted metabolomics study identified this compound as one of twelve metabolites that were detected at different levels between a control group and a Parkinson's disease group. Another study investigating metabolomic biomarkers in medicated Parkinson's disease patients noted a slight, non-significant increase in cis-4-decenoyl carnitine.

The general trend of decreased long-chain acylcarnitines is thought to be a potential early diagnostic marker for Parkinson's disease. These alterations in acylcarnitine levels may reflect a primary impairment of mitochondrial β-oxidation, which is a known aspect of Parkinson's disease pathology.

Table 4: this compound in Parkinson's Disease Studies

| Finding | Study Type | Significance | Reference(s) |

|---|---|---|---|

| Altered levels of this compound | Untargeted metabolomics | Identified as a metabolite with differing levels in Parkinson's disease | |

| Decreased levels of long-chain acylcarnitines | Comprehensive metabolome analyses | Potential early diagnostic markers for Parkinson's disease |

Oncology and Cancer Metabolism Research

Current research on the role of acylcarnitines in cancer metabolism has highlighted the importance of the carnitine system in tumor metabolic plasticity. Cancer cells often exhibit altered fatty acid oxidation to meet their energetic and biosynthetic demands. This leads to changes in the profiles of various acylcarnitines in biofluids of cancer patients. However, to date, specific research directly linking this compound to oncology and cancer metabolism is not available in the reviewed scientific literature. Studies in this field have generally focused on broader categories of short-, medium-, and long-chain acylcarnitines as potential biomarkers or as indicators of metabolic reprogramming in various cancers, such as breast, kidney, and pancreatic cancer.

Role in Prostate Cancer Cellular Bioenergetics and Polyunsaturated Fatty Acid Oxidation

While direct studies on this compound in prostate cancer are specific, its function is integral to the broader metabolic processes that fuel cancer cells. Cancer cell bioenergetics often involves a significant reliance on mitochondrial activity for ATP synthesis nih.gov. Acylcarnitines, including this compound, are essential for transporting fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process smolecule.comhmdb.ca.

The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid, is a specialized metabolic pathway where this compound appears as an intermediate smolecule.com. This process requires auxiliary enzymes in addition to the standard beta-oxidation cycle to handle the double bonds present in these fatty acids smolecule.comyoutube.com. Given that cancer cells exhibit significant metabolic plasticity, the pathways for PUFA oxidation are critical for meeting their high energy and biosynthetic demands nih.gov. The reliance of tumor cells on fatty acid oxidation highlights the potential significance of intermediates like this compound in the metabolic landscape of cancers, including prostate cancer.

Table 1: Role of this compound in Cellular Metabolism

| Metabolic Process | Role of this compound | Cellular Location | Associated Molecules |

|---|---|---|---|

| Fatty Acid Transport | Facilitates movement of acyl groups from cytoplasm into mitochondria smolecule.comhmdb.ca. | Cytoplasm, Mitochondria | Carnitine, Acyl-CoA |

| Beta-Oxidation | Serves as a key intermediate in the oxidation of polyunsaturated fatty acids smolecule.com. | Mitochondria | 2,4-dienoyl-CoA reductase |

Perturbations in Ovarian Tumor Metabolomics

Metabolomic studies of ovarian cancer have identified significant alterations in various metabolic pathways, including fatty acid metabolism semanticscholar.orgnih.gov. Untargeted metabolomic analysis has specifically implicated this compound in the metabolic profile of ovarian tumors nih.gov.

Research findings indicate a complex pattern of dysregulation. In one study, this compound levels were found to be down-regulated in ovarian tumor tissue when compared to normal controls nih.gov. Conversely, the plasma concentrations of this acylcarnitine were up-regulated in patients with ovarian carcinoma compared to those with borderline ovarian tumors nih.gov. This suggests a potential systemic metabolic response to the presence of the tumor that differs from the metabolic activity within the tumor microenvironment itself. These alterations in acylcarnitine levels are part of a broader shift in energy utilization observed in ovarian cancer, which involves changes in both glycolysis and the beta-oxidation of fatty acids semanticscholar.org.

Table 2: Observed Perturbations of this compound in Ovarian Cancer Studies

| Biological Sample | Comparison Groups | Finding |

|---|---|---|

| Plasma | Ovarian Carcinoma vs. Borderline Ovarian Tumors | Up-regulated nih.gov |

| Ovarian Tumor Tissue | Ovarian Tumors vs. Normal Controls | Down-regulated nih.gov |

Cardiovascular and Other Metabolic Contexts

Beyond oncology, the metabolic pathways involving this compound are relevant to cardiovascular health and systemic metabolic stress.

Modulation in Atherosclerosis Research

The structure of this compound contains a trans fatty acid component. The intake of industrial trans fatty acids is consistently associated with an increased risk of CVD and higher levels of inflammatory markers that contribute to endothelial dysfunction and atherosclerosis nih.gov. Although the metabolic fate and effects can differ based on the specific isomer, the connection between trans fatty acids and atherosclerosis provides a relevant context for studying molecules like this compound nih.govnih.gov.

Links to Oxidative Stress Pathways

The beta-oxidation of fatty acids within the mitochondria is a primary source of reactive oxygen species (ROS). An imbalance in ROS production and antioxidant defenses leads to oxidative stress, a condition implicated in a wide range of pathologies.

A structurally related compound, trans,trans-2,4-decadienal (B140250), which is also a byproduct of polyunsaturated lipid oxidation, has been shown to induce oxidative and nitrative stress, leading to endothelial cell apoptosis and dysfunction nih.gov. This suggests that intermediates of lipid peroxidation and oxidation can be potent mediators of cellular stress. As an intermediate in the oxidation of PUFAs, this compound is part of a metabolic pathway intrinsically linked to the generation of ROS and the cellular redox state. Elevated levels or improper metabolism of such intermediates could potentially contribute to an increased oxidative burden.

Advanced Research Methodologies and Future Directions

The study of 2-trans,4-cis-decadienoylcarnitine, an intermediate in polyunsaturated fatty acid metabolism, is benefiting from a range of advanced research methodologies. These techniques are crucial for understanding its physiological roles, metabolic pathways, and connections to disease.

Q & A

Q. What experimental methodologies are recommended for identifying 2-trans,4-cis-Decadienoylcarnitine in biological samples?

- Methodological Answer : Untargeted metabolomics using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the gold standard for detecting acylcarnitines like this compound. Stable isotope dilution assays (SIDAs) enhance specificity and quantification accuracy. For validation, tandem MS (MS/MS) with collision-induced dissociation (CID) can confirm structural isomers, as demonstrated in studies on MCADD (Medium-Chain Acyl-CoA Dehydrogenase Deficiency) patients .

Q. How does this compound function as a biomarker in metabolic disorders?

- Methodological Answer : Elevated levels of this compound correlate with impaired fatty acid β-oxidation, as observed in MCADD. Its detection in dried blood spots via neonatal screening panels highlights its diagnostic utility. Researchers should validate its specificity using cohort studies comparing healthy controls and patients with confirmed metabolic dysregulation, ensuring statistical power ≥80% to avoid false positives .

Q. What are the structural characteristics of this compound, and how do they influence its biochemical interactions?

- Methodological Answer : The compound’s trans-2 and cis-4 double bonds create steric hindrance, affecting substrate binding to carnitine palmitoyltransferase (CPT) enzymes. Computational modeling (e.g., molecular docking) and nuclear magnetic resonance (NMR) spectroscopy can map these interactions. Comparative studies with saturated or mono-unsaturated analogs (e.g., decanoylcarnitine) are critical for isolating structural effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentrations of this compound across studies?

- Methodological Answer : Discrepancies often arise from pre-analytical variables (e.g., sample storage conditions) or analytical protocols (e.g., ionization efficiency in MS). Standardizing protocols per CLSI guidelines and using internal standards (e.g., deuterated analogs) minimizes variability. Meta-analyses should adjust for cohort demographics (e.g., age, diet) and analytical platforms (e.g., QTOF vs. Orbitrap) .

Q. What in vitro or in vivo models are optimal for studying the pathophysiological role of this compound?

- Methodological Answer :

- In vitro: Hepatocyte cell lines (e.g., HepG2) with induced CPT-II deficiency can model impaired mitochondrial uptake.

- In vivo: Knockout mouse models (e.g., Cpt2<sup>−/−</sup>) replicate MCADD phenotypes.

- In silico: Systems biology tools (e.g., Recon3D) simulate metabolic flux perturbations. Multi-omics integration (metabolomics + transcriptomics) is recommended to capture systemic effects .

Q. How can the role of this compound in non-canonical metabolic pathways (e.g., inflammation) be investigated?

- Methodological Answer : Targeted lipidomics panels can quantify acylcarnitines alongside pro-inflammatory mediators (e.g., prostaglandins). Ex vivo assays (e.g., macrophage polarization studies) with exogenous this compound supplementation (10–100 µM range) can assess immune modulation. RNA-seq analysis of treated cells identifies downstream signaling pathways (e.g., NF-κB) .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to human studies involving this compound analysis?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for biospecimen collection (e.g., dried blood spots, plasma). Anonymize data per GDPR/HIPAA standards. For pediatric cohorts (e.g., neonatal screening), ensure informed consent includes long-term storage and secondary use clauses .

Q. How should researchers validate novel analytical assays for this compound?

- Methodological Answer : Follow FDA Bioanalytical Method Validation guidelines:

Data Interpretation and Reporting

Q. What statistical approaches are robust for analyzing this compound data in small-sample studies?

- Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) mitigate non-normal distributions. For longitudinal data, mixed-effects models account for repeated measures. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is mandatory in high-throughput studies to reduce Type I errors .

Q. How can researchers integrate this compound data into multi-omics frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.